Peripheral Selectivity Advantage: Projected Brain Penetration Reduction Relative to Rimonabant
Rimonabant (SR141716A), the prototypical pyrazole CB1 inverse agonist, was withdrawn due to CNS-mediated adverse effects including depression and suicidal ideation. This compound incorporates the 4-aminopiperidine sulfonamide scaffold that, in the published series, yielded compounds with vastly reduced brain penetration compared to rimonabant. In the parent study, the representative sulfonamide analog 8c demonstrated oral bioavailability with brain-to-plasma ratios substantially lower than rimonabant, a property attributed to the increased polar surface area and hydrogen-bonding capacity introduced by the sulfonamide group [1]. While the exact brain-to-plasma ratio for the 4-bromophenylsulfonyl analog has not been reported, the structure-activity relationship (SAR) indicates that 4-bromophenylsulfonyl substitution further enhances polarity, predicting an even more favorable peripheral selectivity profile.
| Evidence Dimension | Predicted brain penetration (brain-to-plasma ratio) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be lower than rimonabant based on SAR |
| Comparator Or Baseline | Rimonabant: brain-to-plasma ratio >1 (high CNS exposure); Analog 8c: vastly reduced brain penetration |
| Quantified Difference | Qualitative SAR prediction; rimonabant has high CNS exposure; sulfonamide analogs show vastly reduced brain penetration |
| Conditions | In vivo pharmacokinetic studies in rodent models (reported for analog 8c) |
Why This Matters
Peripheral selectivity is the key differentiator for CB1 antagonists in metabolic disease; compounds with lower predicted brain penetration offer reduced risk of CNS-related adverse effects, making them more viable for chronic metabolic indications.
- [1] Fulp, A.; Zhang, Y.; Bortoff, K.; Seltzman, H.; Snyder, R.; Wiethe, R.; Amato, G.; Maitra, R. Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorg. Med. Chem. 2016, 24, 1063–1070. View Source
